molecular formula C13H19NO5 B6275946 2-tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate CAS No. 2763779-07-1

2-tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate

Cat. No. B6275946
CAS RN: 2763779-07-1
M. Wt: 269.3
InChI Key:
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Description

2-tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate is a chemical compound that belongs to the class of bicyclic compounds. This compound has been widely studied for its potential use in scientific research applications due to its unique structure and properties.1.1]hexane-2,4-dicarboxylate.

Mechanism of Action

The mechanism of action of 2-tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate is not fully understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This, in turn, reduces the production of inflammatory mediators, leading to a decrease in pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate has several biochemical and physiological effects. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to reduce the production of nitric oxide, a molecule that is involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate in lab experiments is its potent anti-inflammatory and analgesic properties. This makes it a useful tool for studying the mechanisms of pain and inflammation. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate. One potential direction is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of pain and inflammation. Finally, more research is needed to explore the potential applications of this compound in other areas of scientific research.

Synthesis Methods

The synthesis of 2-tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate is a multistep process that involves the reaction of several chemical reagents. One of the most common methods for synthesizing this compound involves the reaction of tert-butyl methyl ketone with 2,4-dimethylpyrrole in the presence of a strong acid catalyst. The resulting intermediate is then reacted with ethyl chloroformate to form the final product.

Scientific Research Applications

2-tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate has been extensively studied for its potential use in scientific research applications. One of the most promising applications of this compound is in the field of drug discovery. Studies have shown that this compound has potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate' involves the following steps: protection of the amine group, alkylation of the protected amine, deprotection of the amine, formylation of the resulting amine, and esterification of the carboxylic acid groups.", "Starting Materials": [ "2-azabicyclo[2.1.1]hexane", "tert-butyl bromoacetate", "methyl iodide", "sodium hydride", "formic acid", "dicyclohexylcarbodiimide", "4-dimethylaminopyridine", "diethyl ether", "methanol", "dichloromethane" ], "Reaction": [ "Protection of the amine group by reaction with tert-butyl bromoacetate and sodium hydride in diethyl ether", "Alkylation of the protected amine with methyl iodide in methanol", "Deprotection of the amine by reaction with formic acid and dicyclohexylcarbodiimide in dichloromethane", "Formylation of the resulting amine with formic acid and 4-dimethylaminopyridine in dichloromethane", "Esterification of the carboxylic acid groups with dicyclohexylcarbodiimide and tert-butyl 4-methyl 2,4-dicarboxylate in dichloromethane" ] }

CAS RN

2763779-07-1

Molecular Formula

C13H19NO5

Molecular Weight

269.3

Purity

95

Origin of Product

United States

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